molecular formula C13H21NO2 B2744178 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224413-07-2

1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2744178
CAS RN: 2224413-07-2
M. Wt: 223.316
InChI Key: JMCQOWPYIANYAU-UHFFFAOYSA-N
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Description

1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one, also known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPOP is a versatile compound that can be synthesized using various methods, and its unique structure makes it an ideal candidate for numerous scientific research applications. In

Mechanism of Action

The mechanism of action of 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and transcription. This inhibition could lead to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, this compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its versatility. This compound can be synthesized using several methods, and its unique structure makes it an ideal candidate for numerous scientific research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, and caution should be exercised when working with this compound.

Future Directions

There are several future directions for research involving 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one. One direction is to explore the potential of this compound as a lead compound for the development of new anticancer drugs. Another direction is to investigate the potential of this compound as a lead compound for the development of new antiviral and antibacterial drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one can be achieved using several methods. One of the most common methods involves the reaction of 1-oxa-4-azaspiro[4.5]dec-4-ene-3,5-dione with 3-bromoprop-2-en-1-ol in the presence of a base. This reaction results in the formation of this compound as a yellow solid. Another method involves the reaction of 1-oxa-4-azaspiro[4.5]dec-4-ene-3,5-dione with 3-chloroprop-2-en-1-ol in the presence of a base. This reaction also results in the formation of this compound as a yellow solid.

Scientific Research Applications

1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one has potential applications in several scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have antitumor activity, and it has been suggested that it could be used as a lead compound for the development of new anticancer drugs. This compound has also been shown to have antiviral activity, and it has been suggested that it could be used as a lead compound for the development of new antiviral drugs. Additionally, this compound has been shown to have antibacterial activity, and it has been suggested that it could be used as a lead compound for the development of new antibacterial drugs.

properties

IUPAC Name

1-[3-(oxan-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14-8-5-6-11(10-14)12-7-3-4-9-16-12/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCQOWPYIANYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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